9,11-Didehydroestriol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Didehydroestriol typically involves the dehydrogenation of estriol. One common method includes the use of dehydrogenating agents such as selenium dioxide or palladium on carbon under controlled conditions . The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from estrone or estradiol. The process includes steps like oxidation, reduction, and dehydrogenation, often using catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 9,11-Didehydroestriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to estriol or other reduced forms.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acetic anhydride or benzoyl chloride are used for esterification reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction can produce various hydroxylated compounds .
Scientific Research Applications
9,11-Didehydroestriol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of estrogenic compounds.
Biology: Researchers study its effects on cellular processes and its potential as a biomarker for certain diseases.
Medicine: It is investigated for its potential therapeutic effects, particularly in hormone replacement therapy and cancer treatment.
Mechanism of Action
The mechanism of action of 9,11-Didehydroestriol involves its interaction with estrogen receptors in the body. It binds to these receptors, modulating the transcription of estrogen-responsive genes. This interaction influences various physiological processes, including cell proliferation, differentiation, and apoptosis . The compound’s effects are mediated through pathways involving the estrogen receptor alpha and beta subtypes.
Comparison with Similar Compounds
Estriol: A natural estrogen with similar structural features but lacks the dehydrogenated double bond at positions 9 and 11.
Estradiol: Another natural estrogen, more potent than estriol, with hydroxyl groups at positions 3 and 17.
Estrone: A less potent estrogen compared to estradiol, with a ketone group at position 17.
Uniqueness: 9,11-Didehydroestriol is unique due to its specific structural modifications, which confer distinct biological activities. Its dehydrogenated structure allows for different interactions with estrogen receptors, potentially leading to unique therapeutic effects .
Properties
IUPAC Name |
13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5-6,8,14-17,19-21H,2,4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHFPHWLYUMTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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